molecular formula C14H17N3O2S B4616356 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)propanamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)propanamide

Cat. No.: B4616356
M. Wt: 291.37 g/mol
InChI Key: FBLYQOWRJPEXBN-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)propanamide is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.10414797 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Antimicrobial Activity : Thiazole derivatives, such as the ones similar to N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)propanamide, have shown promising antimicrobial activities. For instance, novel thiazoles derivatives containing a methoxy-napthyl moiety demonstrated significant anti-bacterial and anti-tubercular properties, highlighting the potential of such compounds in addressing microbial infections (Prasad & Nayak, 2016).
  • Antifungal Applications : Similarly, some synthesized derivatives have exhibited notable antifungal activities. For example, a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives showed significant antifungal properties, suggesting the usefulness of such compounds in combating fungal infections (Helal et al., 2013).

Anticancer Activities

  • Anticancer Potential : Some derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to the queried compound, have displayed anticancer activities. Notably, they were found to be more cytotoxic against the glioblastoma U-87 cell line, indicating their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).

Photodynamic Therapy Applications

  • Photodynamic Therapy for Cancer : A study on new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base (related to the thiadiazole structure) revealed their high singlet oxygen quantum yield. These properties make them suitable as Type II photosensitizers in photodynamic therapy, especially for cancer treatment (Pişkin et al., 2020).

Herbicidal Activity

  • Herbicidal Applications : Compounds containing thiadiazole rings, similar to the one , have shown herbicidal activity. This was evident in a study where derivatives of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides demonstrated moderate to good selective herbicidal activity against specific plant species (Liu & Shi, 2014).

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-10-3-5-11(6-4-10)7-8-12(18)15-14-17-16-13(20-14)9-19-2/h3-6H,7-9H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLYQOWRJPEXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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